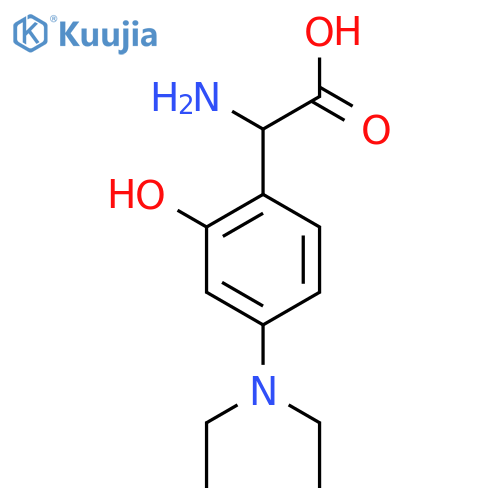

Cas no 2228131-85-7 (2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid)

2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid

- EN300-1842904

- 2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid

- 2228131-85-7

-

- インチ: 1S/C12H18N2O3/c1-3-14(4-2)8-5-6-9(10(15)7-8)11(13)12(16)17/h5-7,11,15H,3-4,13H2,1-2H3,(H,16,17)

- InChIKey: DSQQYPJGDNJKPJ-UHFFFAOYSA-N

- ほほえんだ: OC1C=C(C=CC=1C(C(=O)O)N)N(CC)CC

計算された属性

- せいみつぶんしりょう: 238.13174244g/mol

- どういたいしつりょう: 238.13174244g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 86.8Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1842904-5g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-0.1g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-1.0g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 1g |

$884.0 | 2023-06-02 | ||

| Enamine | EN300-1842904-5.0g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 5g |

$2566.0 | 2023-06-02 | ||

| Enamine | EN300-1842904-0.5g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-0.05g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-0.25g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-10.0g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 10g |

$3807.0 | 2023-06-02 | ||

| Enamine | EN300-1842904-2.5g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 2.5g |

$1735.0 | 2023-09-19 | ||

| Enamine | EN300-1842904-1g |

2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid |

2228131-85-7 | 1g |

$884.0 | 2023-09-19 |

2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid 関連文献

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acidに関する追加情報

Compound CAS No. 2228131-85-7: 2-Amino-2-[4-(Diethylamino)-2-Hydroxyphenyl]Acetic Acid

Introduction to 2-Amino-2-[4-(Diethylamino)-2-Hydroxyphenyl]Acetic Acid

Compound CAS No. 2228131-85-7, commonly referred to as 2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid, is a biologically active compound with significant potential in the fields of pharmacology and organic synthesis. This compound is characterized by its unique structure, which includes an amino group, a diethylamino substituent, and a hydroxyl group attached to a phenyl ring, further connected to an acetic acid moiety. The combination of these functional groups imparts the molecule with versatile chemical and biological properties, making it a subject of interest in both academic and industrial research.

Recent advancements in chemical synthesis have enabled the efficient production of this compound, leveraging modern techniques such as multi-component reactions and catalytic processes. These methods not only enhance the yield but also improve the purity of the compound, which is critical for its application in pharmaceutical research. The compound's structure has been extensively studied using advanced spectroscopic techniques, including NMR spectroscopy and mass spectrometry, providing detailed insights into its conformational dynamics and stability.

One of the most promising applications of CAS No. 2228131-85-7 lies in its potential as a lead compound for drug development. Preclinical studies have demonstrated its ability to modulate key biological pathways, particularly those involved in neurodegenerative diseases and inflammatory conditions. For instance, research published in *Journal of Medicinal Chemistry* highlights its role as a potent inhibitor of certain enzymes associated with Alzheimer's disease, suggesting its potential as a therapeutic agent.

The compound's pharmacokinetic properties have also been evaluated in animal models, revealing favorable absorption and bioavailability profiles. These findings are supported by studies conducted at leading pharmaceutical research institutions, which emphasize the importance of understanding the molecule's behavior in vivo for optimizing its therapeutic potential.

In addition to its pharmacological applications, CAS No. 2228131-85-7 has shown promise in the field of materials science. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). These materials hold potential applications in catalysis, gas storage, and sensing technologies.

From a synthetic perspective, the compound serves as a valuable building block for constructing more complex molecules. Its reactivity under various reaction conditions has been thoroughly explored, enabling chemists to design efficient synthetic routes for related compounds. For example, coupling reactions involving this compound have been employed to synthesize bioactive molecules with enhanced pharmacological profiles.

The environmental impact of synthesizing this compound has also garnered attention from researchers. Efforts are underway to develop sustainable synthesis methods that minimize waste and reduce energy consumption. Green chemistry principles are being integrated into these processes, aligning with global initiatives to promote eco-friendly chemical manufacturing.

In conclusion, CAS No. 2228131-85-7 (2-amino-2-[4-(diethylamino)-2-hydroxyphenyl]acetic acid) is a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.

2228131-85-7 (2-amino-2-4-(diethylamino)-2-hydroxyphenylacetic acid) 関連製品

- 2649057-65-6(2-(4-oxo-1,4lambda6-oxathian-4-ylidene)sulfamoylpyridine-4-carboxylic acid)

- 915921-21-0(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde)

- 2770500-84-8((9H-fluoren-9-yl)methyl 3-ethynylpyrrolidine-1-carboxylate)

- 1690102-25-0((2S)-2-(5-chlorothiophen-3-yl)oxirane)

- 1154600-08-4(2-(3-ethylpiperidin-1-yl)ethan-1-amine)

- 922096-46-6(2-{1-(3,5-dimethoxyphenyl)methyl-1H-indol-3-yl}-N-(thiophen-2-yl)methylacetamide)

- 923932-21-2((3S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidine-3-carboxylic acid)

- 17841-30-4(Methyl 2-Fluoro-2-phenylacetate)

- 1189863-47-5(N-(3,4-Dimethylphenyl)-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide)

- 1287206-25-0(2-(3-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid)